molecular formula C22H18N2O2 B12807172 Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- CAS No. 84634-57-1

Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-

Cat. No.: B12807172
CAS No.: 84634-57-1
M. Wt: 342.4 g/mol
InChI Key: LECPLPRIFMXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol adheres to IUPAC conventions, specifying the positions of functional groups on the heterocyclic framework. The benzodiazepine core is numbered such that nitrogen atoms occupy the 1- and 5-positions, with the phenol group at the 2-position and the 2-methoxyphenyl substituent at the 4-position (Table 1).

Table 1: Systematic Identification Data

Property Value
CAS Registry Number 84634-57-1
Molecular Formula C₂₂H₁₈N₂O₂
Molecular Weight 342.4 g/mol
IUPAC Name 2-[4-(2-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

The Canonical SMILES string COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O encodes the connectivity of the methoxyphenyl, diazepine, and phenolic moieties. The Standard InChIKey LECPLPRIFMXKDQ-UHFFFAOYSA-N provides a unique descriptor for computational identification and database retrieval.

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals a nonplanar seven-membered diazepine ring adopting a near-boat conformation, with deviations from planarity exceeding 0.93 Å. The three six-membered rings—phenol (A), fused benzene (B), and methoxyphenyl (C)—exhibit dihedral angles of 39.22° (A/B), 87.31° (A/C), and 54.42° (B/C), creating a sterically crowded architecture.

Intramolecular hydrogen bonding between the phenolic hydroxyl (O–H) and the diazepine N1 atom (O–H···N distance: 2.12 Å) stabilizes the conformation. The methoxyphenyl group induces torsional strain, with its methoxy oxygen adopting a pseudo-axial orientation to minimize steric clashes with adjacent aromatic rings.

Figure 1: Key Geometric Parameters

  • Diazepine ring puckering amplitude (ΔC): 0.48 Å
  • C2–N1–C7–C8 torsion angle: −153.2°
  • N1–C2–C15–O1 dihedral angle: 112.7°

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis (CCDC 657837) confirms the compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.924 Å, b = 17.863 Å, c = 12.407 Å, and β = 90.42°. The asymmetric unit contains one molecule, with intermolecular C–H···O hydrogen bonds (2.54 Å) forming infinite chains along the a-axis.

Table 2: Crystallographic Summary

Parameter Value
Space Group P2₁/c
Z-value 4
R-factor 0.0432
Mean C–C bond length 1.39 ± 0.02 Å
Hydrogen bond network O–H···N, C–H···O

The phenol and methoxyphenyl rings exhibit planarity (RMSD < 0.02 Å), while the diazepine ring shows significant distortion, particularly at the N1 and C3 positions.

Comparative Analysis with Related 1,5-Benzodiazepine Derivatives

Structural comparisons with 5-phenyl-1,4-benzodiazepine (PubChem CID: 21714499) highlight critical differences:

  • Substituent Effects : The 2-methoxyphenyl group in the subject compound introduces greater steric bulk compared to simpler phenyl substituents, increasing dihedral angles between aromatic systems by 18–32°.
  • Conformational Flexibility : Unlike planar 1,4-benzodiazepines, the 1,5-isomer exhibits enhanced puckering (ΔC: 0.48 Å vs. 0.21 Å in 1,4-analogues).
  • Electronic Modulation : The electron-donating methoxy group raises the HOMO energy (−5.92 eV) compared to unsubstituted derivatives (−6.15 eV), altering reactivity patterns.

Table 3: Structural Comparison with 5-Phenyl-1,4-Benzodiazepine

Property Subject Compound 5-Phenyl-1,4-Benzodiazepine
Diazepine Ring Conformation Boat Planar
Average Dihedral Angle 54.42° 28.15°
Molecular Volume 298.7 ų 264.3 ų
Dipole Moment 3.12 D 1.89 D

Properties

CAS No.

84634-57-1

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3

InChI Key

LECPLPRIFMXKDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthesis of Chalcones

  • Starting materials:

    • 2-methoxyacetophenone (or other substituted acetophenones)
    • Aromatic aldehydes (e.g., benzaldehyde derivatives)
  • Reaction conditions:

    • Base-catalyzed Claisen-Schmidt condensation
    • Solvent: ethanol or methanol
    • Temperature: reflux for several hours
  • Outcome:
    Formation of α,β-unsaturated ketones (chalcones) with characteristic conjugated double bonds.

Cyclization to Benzodiazepine

  • Reagents:

    • Chalcone (0.01 mol)
    • o-Phenylenediamine (0.01 mol)
    • Catalyst: glacial acetic acid (5 ml)
    • Solvent: N,N-dimethylformamide or methanol (10–20 ml)
  • Procedure:

    • Dissolve chalcone and o-phenylenediamine in solvent with catalyst.
    • Reflux the mixture for 45–50 hours.
    • Allow the reaction mixture to stand for 10–15 minutes.
    • Pour into ice-cold water and neutralize with sodium bicarbonate solution.
    • Wash the precipitate with brine if sticky.
    • Recrystallize the solid from aqueous alcohol.
  • Result:
    Formation of 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol as a solid product.

Experimental Data Summary

Compound Name Starting Acetophenone Yield (%) Melting Point (°C) Physical Appearance Key IR Peaks (cm⁻¹) ¹H NMR Highlights (δ ppm)
2-methoxy-4-(4-phenyl-1H-1,5-benzodiazepin-2-yl)phenol 2-methoxyacetophenone 76.7 107–109 Brown amorphous powder 3345 (OH), 1598 (NH, C=N) 11.9 (NH), 9.4 (OH), 3.7 (OCH₃)
2-methoxy-4-(4-(4-nitrophenyl)-1H-1,5-benzodiazepin-2-yl)phenol 4-nitroacetophenone 85.4 144–146 Yellow powder 3355 (OH), 1594 (NH, C=N), 1343 (N-O) 12.6 (NH), 9.5 (OH), 3.8 (OCH₃)
4-(4-(4-bromophenyl)-1H-1,5-benzodiazepin-2-yl)-2-methoxyphenol 4-bromoacetophenone 62.7 176–178 Dark brown amorphous powder 3330 (OH), 1620 (NH, C=N), 585 (C-Br) 12.5 (NH), 9.3 (OH), 3.7 (OCH₃)
2-methoxy-4-(4-(4-methylphenyl)-1H-1,5-benzodiazepin-2-yl)phenol 4-methylacetophenone 73.8 128–130 Black brown amorphous powder 3228 (OH), 1660 (NH, C=N) 12.5 (NH), 9.4 (OH), 3.7 (OCH₃), 3.4 (CH₃)

Note: The above data are representative of the class of compounds including the target molecule and demonstrate the reproducibility and reliability of the synthetic method.

Mechanistic Insights

  • The initial chalcone formation introduces the α,β-unsaturated ketone functionality necessary for nucleophilic attack.
  • The o-phenylenediamine attacks the chalcone carbonyl carbon, followed by intramolecular cyclization to form the seven-membered benzodiazepine ring.
  • The presence of the 2-methoxy substituent on the phenyl ring influences the electronic properties, potentially affecting reaction rates and yields.
  • The phenol group remains intact and is often involved in hydrogen bonding, which can be confirmed by IR spectroscopy (broad OH stretch around 3300–3400 cm⁻¹).

Comparative Analysis of Preparation Methods

Aspect Claisen-Schmidt + Cyclization (Standard Method) Alternative Methods (Literature)
Reaction Time 45–50 hours reflux Shorter times reported with microwave-assisted synthesis
Catalyst Glacial acetic acid Lewis acids or other acid catalysts
Solvent DMF or methanol Ethanol, water, or solvent-free conditions
Yield 60–85% Variable, sometimes lower without optimized conditions
Purity High after recrystallization Dependent on purification method

The standard method using chalcone and o-phenylenediamine condensation remains the most reliable and widely reported for synthesizing this benzodiazepine phenol derivative.

Research Findings and Notes

  • The synthesized compound exhibits characteristic spectral features confirming its structure, including IR bands for phenol OH, benzodiazepine NH, and methoxy groups.
  • Nuclear Magnetic Resonance (NMR) data show distinct signals for aromatic protons, methoxy groups, and the benzodiazepine NH proton.
  • The method allows for structural variation by changing the acetophenone or aldehyde substituents, enabling synthesis of analogs with different pharmacological properties.
  • Crystallographic studies (X-ray diffraction) have been performed on related benzodiazepine phenol compounds, confirming the molecular geometry and hydrogen bonding patterns.

Summary Table of Key Preparation Parameters

Parameter Description
Starting materials Substituted acetophenones, aromatic aldehydes, o-phenylenediamine
Solvents N,N-Dimethylformamide, methanol, ethanol
Catalyst Glacial acetic acid
Reaction conditions Reflux for 45–50 hours
Work-up Neutralization with sodium bicarbonate, washing with brine, recrystallization
Yield range 60–85%
Characterization IR, ¹H NMR, melting point, mass spectrometry, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

“NIOSH/SL7842200” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “NIOSH/SL7842200” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms with altered chemical properties.

    Substitution: Substituted compounds with new functional groups.

Scientific Research Applications

Pharmacological Applications

Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl] exhibits various pharmacological activities that make it a candidate for further research in medicinal chemistry.

CNS Activity

Research indicates that benzodiazepine derivatives can influence the central nervous system (CNS). Studies have shown that certain derivatives do not exhibit sedative effects at therapeutic doses but may possess anxiolytic or anti-inflammatory properties. A study highlighted the lack of sedative effects at doses of 100 mg/kg and 200 mg/kg in animal models .

Anti-inflammatory and Antitumor Activities

Benzodiazepine derivatives have been reported to possess anti-inflammatory and antitumor activities. Specific studies have demonstrated that these compounds can inhibit tumor growth and reduce inflammation markers in vitro and in vivo .

Neuroprotective Effects

Recent developments have focused on the neuroprotective effects of benzodiazepine derivatives against neurodegenerative diseases. Compounds derived from benzodiazepines have shown promise in inhibiting enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders .

Case Studies

Study ReferenceFocusFindings
Acute toxicity of benzodiazepine derivativesCompounds were found to be non-toxic at specified doses.
Synthesis of multi-target ligandsCertain compounds displayed significant inhibition of MAO-B and BuChE activity.
Derivatives as β2 adrenergic receptor agonistsHighlighted the potential for respiratory therapies using modified phenolic compounds.

Mechanism of Action

The mechanism of action of “NIOSH/SL7842200” involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Provided Evidence

The product catalog from Hangzhou Keying Biotechnology Co., Ltd. () lists a structurally related benzodiazepine derivative:

  • Ethanaminium, N,N-diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]-, iodide (1:1)
    This compound shares the 1,5-benzodiazepine core but differs in substituents. Key comparisons include:
Property Target Compound Analog from
Core Structure 3H-1,5-benzodiazepine 3H-1,5-benzodiazepine
2-Position Substituent Phenol group (-OH) Thioether-linked quaternary ammonium salt
4-Position Substituent 2-Methoxyphenyl (-OCH₃) 4-(Phenylthio)phenyl (-SPh)
Additional Features Free hydroxyl group Iodide counterion, sulfur-containing substituents

Methodological Context from SHELX Software

For example:

  • SHELXL () is used for refining crystal structures, which could elucidate bond lengths, angles, and conformational stability in benzodiazepine derivatives.
  • SHELXT () automates space-group determination, critical for analyzing substituent effects on molecular packing.

These tools are essential for comparing structural parameters (e.g., planarity of the diazepine ring, torsion angles) across analogs, though such data are absent in the provided evidence .

Functional Implications

  • This could influence binding to receptors like GABAₐ, where electron-rich systems often exhibit higher affinity.
  • Solubility: The phenolic -OH group may improve aqueous solubility relative to the sulfur-based substituents in the analog from , which features hydrophobic thioether and alkylammonium groups .

Biological Activity

Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities, including anxiolytic, anticonvulsant, and antidepressant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs that act on the central nervous system. They are commonly prescribed for anxiety, insomnia, seizures, and muscle spasms. The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission.

Chemical Structure

The chemical structure of Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- can be represented as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2

This structure includes a benzodiazepine core with a phenolic substituent and a methoxy group, which may influence its biological activity.

1. Anxiolytic Activity

Studies have shown that certain benzodiazepine derivatives exhibit significant anxiolytic properties. For instance, the compound has been evaluated for its ability to reduce anxiety-like behaviors in animal models. In a study involving pentylenetetrazole-induced seizures, derivatives similar to Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- demonstrated notable anxiolytic effects by modulating GABAergic activity .

2. Anticonvulsant Activity

The anticonvulsant properties of benzodiazepines are well-documented. Research indicates that compounds with similar structures can effectively inhibit seizures in various animal models. The mechanism involves potentiation of GABA receptor activity, leading to increased neuronal inhibition . In particular, derivatives that include specific substituents at key positions on the benzodiazepine ring have shown enhanced anticonvulsant efficacy .

3. Antidepressant Effects

Recent studies have explored the antidepressant potential of benzodiazepine derivatives. For example, compounds structurally related to Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- have been evaluated in models of depression, showing promise in improving depressive symptoms by enhancing serotonergic and noradrenergic neurotransmission .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their chemical structure. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Methoxy group at position 2Increased anxiolytic effect
Substituents on phenyl ringEnhanced anticonvulsant activity
Hydroxyl groupPotential antidepressant effect

Case Study 1: Anxiolytic Activity Assessment

In a controlled study involving rodents subjected to stress tests, Phenol derivatives exhibited significant reductions in anxiety-like behavior compared to control groups. The study utilized elevated plus maze and open field tests to quantify anxiety levels.

Case Study 2: Anticonvulsant Efficacy

A series of experiments were conducted using pentylenetetrazole-induced seizure models to evaluate the anticonvulsant effects of various benzodiazepine derivatives. Results indicated that those with specific substitutions on the benzodiazepine core showed improved seizure threshold compared to standard treatments like diazepam .

Q & A

Basic Questions

Q. What synthetic methodologies are established for synthesizing this benzodiazepine derivative?

  • Answer : The compound is typically synthesized via condensation reactions. For example, a benzodiazepine core (e.g., 4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one) is condensed with a substituted aldehyde (e.g., 3-formylchromone) in the presence of a base like sodium acetate, yielding the target compound . Key steps include:

  • Reaction optimization : Adjusting molar ratios (equimolar amounts recommended) and reaction time.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) to isolate the product.
  • Characterization : Confirmation via ¹H NMR, ¹³C NMR, and HRMS .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Using a Bruker SMART 1K CCD area-detector diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å) .

  • Structure solution : Employ SHELXS or SHELXD for phase determination .

  • Refinement : Use SHELXL to refine atomic coordinates, displacement parameters, and occupancy factors .

  • Validation : Check for crystallographic R-factors (e.g., R₁ < 0.05) and residual electron density.

    Crystal Data (Example)
    Formula
    Space group
    Unit cell
    Volume
    Z

Q. What analytical techniques confirm purity and structural integrity?

  • Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent positions (e.g., methoxy group at δ ~3.8 ppm) .
  • Mass spectrometry : HRMS (ESI-TOF) for exact mass confirmation (e.g., m/z 312.36 for [M+H]⁺) .

Advanced Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

  • Answer :

  • Parameter constraints : Apply restraints to bond lengths/angles using SHELXL’s DEFS and SIMU instructions to stabilize disordered regions .
  • Twinned data : Use TWIN and BASF commands in SHELXL for handling non-merohedral twinning .
  • Validation tools : Cross-check with Mercury CSD’s packing similarity analysis to identify atypical intermolecular interactions .

Q. How do computational tools like Mercury CSD enhance crystal structure analysis?

  • Answer : Mercury CSD 2.0 enables:

  • Packing pattern visualization : Identify π-π stacking (e.g., between benzodiazepine rings) and hydrogen bonds (e.g., O–H···N interactions) .
  • Void analysis : Calculate solvent-accessible voids (>5% volume suggests potential solvate formation).
  • ConQuest integration : Search structural databases for analogous motifs (e.g., methoxyphenyl-benzodiazepine derivatives) .

Q. What strategies study the reactivity of the benzodiazepine core?

  • Answer :

  • Functionalization : Perform electrophilic substitution at the diazepine ring’s C-2 position using halogenation (e.g., Cl₂/FeCl₃) .
  • Derivatization : Attach pharmacophores (e.g., sulfonamide groups) via nucleophilic substitution to explore structure-activity relationships (SAR) .
  • Kinetic studies : Monitor reaction progress using in situ FTIR or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .

Q. How are structure-activity relationships (SAR) investigated for this compound?

  • Answer :

  • Library synthesis : Generate analogs with varying substituents (e.g., halogens, methoxy groups) .
  • Biological assays : Test inhibitory activity against target enzymes (e.g., GABA receptors) using radioligand binding assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and affinity .

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity (H302) and skin irritation (H315) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.